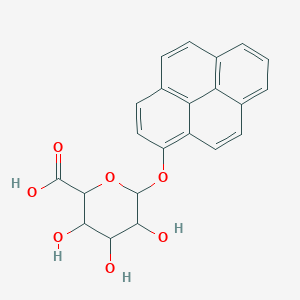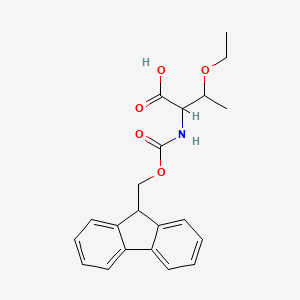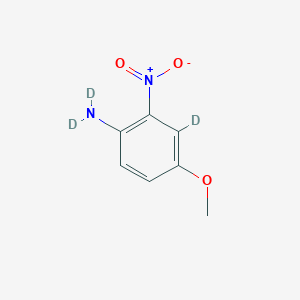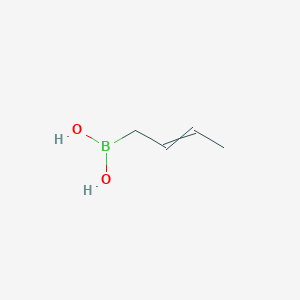
2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Glutathionyl-S-methylindole is a metabolite derived from the bioactivation of 3-methylindole, a compound found in tobacco smoke and a metabolite of tryptophan. This compound is known for its role in various biochemical processes and its potential toxicological effects, particularly in the respiratory tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glutathionyl-S-methylindole typically involves the bioactivation of 3-methylindole in the presence of glutathione. This process is mediated by cytochrome P450 enzymes, particularly CYP2A13, which catalyze the formation of glutathione adducts . The reaction conditions often include NADPH and glutathione in a fortified microsomal reaction system .
Industrial Production Methods: Techniques such as the Bartoli reaction and Heck coupling reaction are commonly used in the synthesis of indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .
Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .
Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .
Applications De Recherche Scientifique
3-Glutathionyl-S-methylindole has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the bioactivation and metabolism of 3-methylindole, a known respiratory tract toxicant . The compound is also used in toxicological studies to understand the mechanisms of toxicity and the role of cytochrome P450 enzymes in the bioactivation process .
Mécanisme D'action
The mechanism of action of 3-Glutathionyl-S-methylindole involves its formation through the bioactivation of 3-methylindole by cytochrome P450 enzymes. The compound acts as a substrate and a mechanism-based inactivator of CYP2A13, leading to the formation of reactive metabolites that can cause cellular damage . The molecular targets and pathways involved include the dehydrogenation and epoxidation pathways mediated by CYP2A13 .
Comparaison Avec Des Composés Similaires
- 3-Methylindole
- 3-Methyl-2-glutathionyl-S-indole
- Indole-3-carbinol
- 3-Methyloxindole
Comparison: 3-Glutathionyl-S-methylindole is unique due to its specific formation through the bioactivation of 3-methylindole and its role as a mechanism-based inactivator of CYP2A13 . Unlike other similar compounds, it forms specific glutathione adducts that are crucial for studying the bioactivation and toxicity of 3-methylindole .
Propriétés
Formule moléculaire |
C19H24N4O6S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29) |
Clé InChI |
RCGWMDKQQCLMSA-UHFFFAOYSA-N |
SMILES canonique |
CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)



![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)





